5-ETHYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE
Overview
Description
5-ETHYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is a heterocyclic compound that contains both a thiazole and a thiophene ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These activities suggest that thiazole derivatives interact with a wide range of molecular targets.
Mode of Action
Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors . The thiazole ring’s aromaticity allows it to undergo electrophilic and nucleophilic substitution reactions , which could play a role in its interaction with its targets.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide, have been shown to exhibit enzyme inhibition properties, particularly against acetylcholinesterase and butyrylcholinesterase . These interactions are crucial as they can influence neurotransmitter levels and potentially offer therapeutic benefits for neurological disorders.
Cellular Effects
The effects of 5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, 5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide may affect the expression of genes involved in cell cycle regulation, further impacting cellular proliferation and survival.
Molecular Mechanism
At the molecular level, 5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with acetylcholinesterase results in the inhibition of this enzyme, thereby increasing acetylcholine levels in the synaptic cleft . This mechanism is particularly relevant for conditions such as Alzheimer’s disease, where acetylcholine levels are typically reduced.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that thiazole derivatives, including 5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide, maintain their stability under various conditions, ensuring consistent biochemical activity . Prolonged exposure may lead to degradation, which could alter its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of 5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits without significant adverse effects. Higher doses could lead to toxicity and adverse reactions . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.
Metabolic Pathways
5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall biochemical activity . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide within cells and tissues are essential for its activity. The compound may interact with specific transporters or binding proteins that facilitate its cellular uptake and distribution . These interactions can affect its localization and accumulation, influencing its overall efficacy and safety profile.
Subcellular Localization
The subcellular localization of 5-ethyl-N-1,3-thiazol-2-yl-2-thiophenecarboxamide is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
The synthesis of 5-ETHYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves the reaction of 5-ethylthiophene-2-carboxylic acid with thiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
5-ETHYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
5-ETHYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
5-ETHYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds also contain a thiazole ring and exhibit similar biological activities, but their chemical properties and reactivity may differ.
Thiophene derivatives: These compounds contain a thiophene ring and are known for their electronic properties, making them useful in materials science.
Benzothiazole derivatives: These compounds have a benzene ring fused to a thiazole ring and are often used in medicinal chemistry for their diverse biological activities.
Properties
IUPAC Name |
5-ethyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c1-2-7-3-4-8(15-7)9(13)12-10-11-5-6-14-10/h3-6H,2H2,1H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASPABWVAQVERT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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